molecular formula C8H8ClNO2 B15389239 N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine

N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B15389239
M. Wt: 185.61 g/mol
InChI Key: JPJDOPGYVPIDJR-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine (CAS: 1353119-29-5) is a Schiff base hydroxylamine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its IUPAC name reflects its structure: a methoxy group (-OCH₃) at the 6-position and a chlorine atom (-Cl) at the 2-position of the phenyl ring, connected via an imine (-CH=N-) bond to a hydroxylamine (-NHOH) group. The compound is commercially available as a powder, stored at room temperature, and is part of a broader class of aromatic Schiff bases known for applications in coordination chemistry and bioactive molecule synthesis .

Properties

IUPAC Name

N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJDOPGYVPIDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The electronic and steric effects of substituents on the aromatic ring significantly influence reactivity, stability, and intermolecular interactions. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine C₈H₈ClNO₂ 185.61 -Cl (2-position), -OCH₃ (6-position) Powder form; imine-hydroxylamine linkage
N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine C₇H₈N₂O 136.15 -CH₃ (6-position, pyridine ring) Likely higher solubility due to pyridine
(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine C₁₆H₁₅N₅O 293.33 Pyrazole, pyrrole, phenyl rings Tetramer formation via O—H···N hydrogen bonds
4-(4-Bromophenyl)-6-(N,N-dimethylaminophenyl)-N-[(E)(4-chlorophenyl)methylidene]-6H-1,3-oxazin-2-amine C₂₃H₂₀BrClN₂O 470.78 -Br, -Cl, -N(CH₃)₂ Broad-spectrum antimicrobial activity

Key Observations :

  • Electronically , the target compound combines an electron-withdrawing (-Cl) and electron-donating (-OCH₃) group, creating a polarized aromatic system. This contrasts with pyridine-based analogs (e.g., ), where the nitrogen atom in the ring enhances electron-deficient behavior.

Crystallographic and Hydrogen-Bonding Behavior

The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals tetramer formation via O—H···N hydrogen bonds, with dihedral angles between aromatic rings ranging from 42.69° to 54.49° .

Physicochemical Properties

  • Solubility : The target compound’s powder form and aromatic Cl/OCH₃ substituents likely render it less polar than pyridine-based analogs (e.g., ), which may exhibit higher aqueous solubility due to the pyridine nitrogen’s basicity.
  • Stability: The hydroxylamine group (-NHOH) is prone to oxidation, necessitating careful storage (e.g., argon/vacuum packaging for air-sensitive analogs, as noted in ).

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